molecular formula C24H26N4O5 B2937270 Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate CAS No. 892281-47-9

Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

Cat. No. B2937270
CAS RN: 892281-47-9
M. Wt: 450.495
InChI Key: OADFBAHALQEMLX-UHFFFAOYSA-N
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Description

Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound . It is available for purchase for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another study reported the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound known as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was found to participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of one compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Scientific Research Applications

Green Synthesis Methods

This compound has been synthesized using environmentally friendly methods, such as the green and expeditious grinding method . This approach is characterized by high yields and the easy isolation of products without involving complex separation methods, making it cost-efficient and sustainable .

Biological Activity

The compound is part of a class of biologically active analogues that have shown pronounced activity against several strains of MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests its potential use in developing new antibiotics or treatments for drug-resistant bacterial infections .

Analgesic Applications

Research has explored the compound’s derivatives for their analgesic properties. For instance, derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, which share a similar structure, have been studied for new potential analgesics .

Anti-inflammatory Effects

The compound’s analogues have been tested for anti-inflammatory effects using models like carrageenan-induced edema. Some forms have exhibited moderate analgesic and weak anti-inflammatory effects, indicating their potential in treating inflammatory conditions .

Crystal Structure Analysis

The compound’s crystal structure has been analyzed, which is crucial for understanding its chemical behavior and interactions. Such analyses can lead to the development of new materials with desired properties .

Quantum Chemical Calculations

Quantum chemical calculations have been used to analyze the molecular and crystal structures of the compound’s polymorphic forms. This can provide insights into the compound’s stability, reactivity, and interactions with other molecules .

Synthesis Optimization

The compound’s synthesis has been optimized for higher yields and shorter reaction times. This is important for scaling up production and making the compound more accessible for research and development purposes .

Pharmaceutical Chemistry

Given its structural complexity and biological activity, the compound is of interest in pharmaceutical chemistry for the design and synthesis of new drugs, especially in the realm of neurology and psychiatry, where similar structures are found in commercial synthetic drugs .

Future Directions

The future directions for research on Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components has been suggested .

Mechanism of Action

properties

IUPAC Name

ethyl 4-[2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-2-33-24(32)27-14-12-26(13-15-27)21(29)18-8-9-19-20(16-18)25-23(31)28(22(19)30)11-10-17-6-4-3-5-7-17/h3-9,16H,2,10-15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADFBAHALQEMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

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